1-(4-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one
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Overview
Description
1-(4-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one is an organic compound that features a brominated propanone group attached to a phenyl ring substituted with an amino and a methylthio group
Preparation Methods
The synthesis of 1-(4-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one typically involves the bromination of a precursor compound. One common method involves the reaction of 4-amino-2-(methylthio)acetophenone with bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
1-(4-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction: The amino and methylthio groups can undergo oxidation or reduction reactions, resulting in the formation of different functional groups.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the effects of brominated and methylthio-substituted compounds on biological systems.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The amino and methylthio groups may also interact with biological molecules, affecting their function and signaling pathways.
Comparison with Similar Compounds
1-(4-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one can be compared with other similar compounds, such as:
4-Amino-2-(methylthio)acetophenone: Lacks the bromine atom, resulting in different reactivity and applications.
1-(4-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one: The position of the bromine atom affects the compound’s chemical properties and reactivity.
4-Amino-2-(methylthio)benzaldehyde: Contains an aldehyde group instead of a propanone group, leading to different chemical behavior.
Properties
Molecular Formula |
C10H12BrNOS |
---|---|
Molecular Weight |
274.18 g/mol |
IUPAC Name |
1-(4-amino-2-methylsulfanylphenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C10H12BrNOS/c1-6(13)10(11)8-4-3-7(12)5-9(8)14-2/h3-5,10H,12H2,1-2H3 |
InChI Key |
DQEARUJJSLAUTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)N)SC)Br |
Origin of Product |
United States |
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